molecular formula C16H21ClNO4P B8346373 Ethoxy(6-phthalimidohexyl)phosphinyl chloride

Ethoxy(6-phthalimidohexyl)phosphinyl chloride

Cat. No. B8346373
M. Wt: 357.77 g/mol
InChI Key: IDTWDNDXJUZRDB-UHFFFAOYSA-N
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Patent
US04460579

Procedure details

A mixture of (6-phthalimidohexyl)phosphonic acid, diethyl ester, benzene, and phosphorus pentachloride is refluxed according to the procedure of Example 1(e) to give chloro(6-phthalimidohexyl) phosphinic acid, ethyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:25])[N:5]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][P:12](=O)([O:16]CC)[O:13][CH2:14][CH3:15])[C:4](=[O:20])[C:3]2=[CH:21][CH:22]=[CH:23][CH:24]=[C:2]12.P(Cl)(Cl)(Cl)(Cl)[Cl:27]>C1C=CC=CC=1>[Cl:27][P:12]([CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][N:5]1[C:4](=[O:20])[C:3]2=[CH:21][CH:22]=[CH:23][CH:24]=[C:2]2[C:1]1=[O:25])(=[O:16])[O:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1CCCCCCP(OCC)(OCC)=O)=O)=CC=CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed

Outcomes

Product
Name
Type
product
Smiles
ClP(OCC)(=O)CCCCCCN1C(C=2C(C1=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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